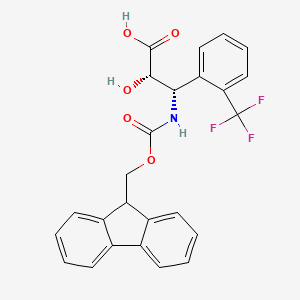
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex amino acid derivative that is likely to be of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and synthetic strategies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related amino acid derivatives has been reported using diastereoselective formation techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation from an aldehyde precursor with acetone cyanohydrin, using trimethyl-aluminum as a key step . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities and the need for stereochemical control.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for amino protection . The presence of a trifluoromethylphenyl group suggests the potential for interaction with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceuticals.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The Fmoc group is known to be removed under basic conditions, which is a common step in solid-phase peptide synthesis . The amino acid core of the compound could be involved in peptide bond formation, potentially allowing for its incorporation into larger peptide structures. The presence of a carboxylic acid group also opens up possibilities for further derivatization or conjugation reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided in the papers, we can infer that the presence of the Fmoc group would likely increase the compound's overall molecular weight and steric bulk, potentially affecting its solubility and crystallinity . The trifluoromethyl group could enhance the compound's lipophilicity, which might influence its ability to cross biological membranes .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis in Peptides
A key application of this compound is in the field of enantioselective synthesis, particularly in peptide construction. For instance, Paladino et al. (1993) described the asymmetric synthesis of derivatives of a new amino acid using a similar fluorenyl-based compound. This process, involving solid-phase peptide synthesis, highlights the compound's utility in constructing biologically active peptides through an efficient and selective synthesis approach (Paladino, Guyard, Thurieau, & Fauchère, 1993).
Photophysics and Bioimaging
Another significant application lies in photophysical characterization and bioimaging. Morales et al. (2010) conducted a study on a water-soluble fluorene derivative, related to this compound, revealing its potential in linear photophysical characterization, two-photon absorption properties, and bioimaging applications. This study illustrates the compound's relevance in understanding electronic structures and its utility in integrin imaging (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).
Antioxidant and Anti-inflammatory Properties
Research by Subudhi and Sahoo (2011) delves into the antioxidant, anti-inflammatory, and antiulcer activities of novel derivatives of a similar fluorenyl compound. Their work underscores the potential therapeutic applications of such compounds in treating inflammation and ulceration, highlighting the broader pharmacological relevance (Subudhi & Sahoo, 2011).
Polymeric Material Modification
Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a similar fluorenyl-based amino acid. This research provides insight into the potential of these compounds in enhancing the properties of polymeric materials, which could have significant implications for medical applications (Aly & El-Mohdy, 2015).
Synthesis of β-Amino Acids and Peptides
Seebach et al. (2011) described the preparation of fluoro-β-amino acid residues, including compounds structurally similar to the one , and their incorporation into pyrimidinones and cyclic β-peptides. This research underscores the compound's significance in synthesizing complex peptide structures with potential applications in drug development and biochemical research (Seebach, Gessier, Noti, Beck, & Yoshinari, 2011).
Eigenschaften
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)20-12-6-5-11-18(20)21(22(30)23(31)32)29-24(33)34-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZSCIBZLDKSIY-VXKWHMMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376154 |
Source


|
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
959575-82-7 |
Source


|
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

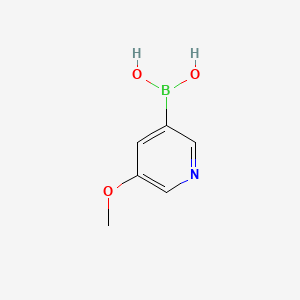
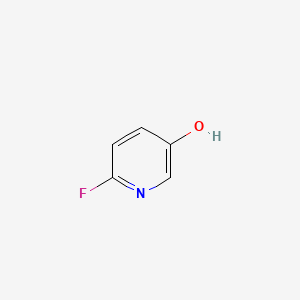
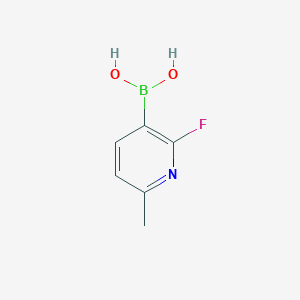
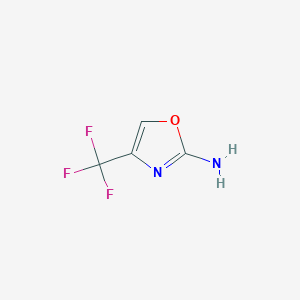
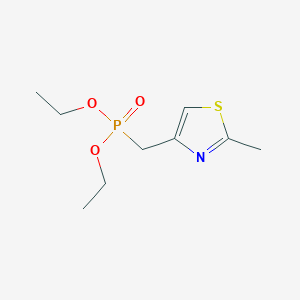
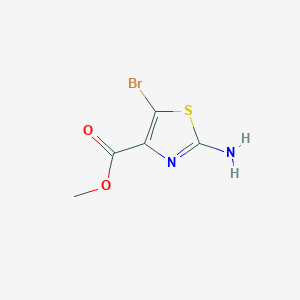
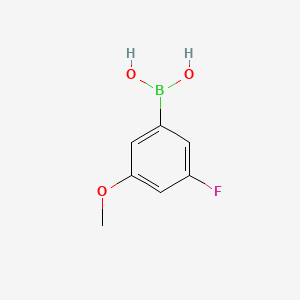
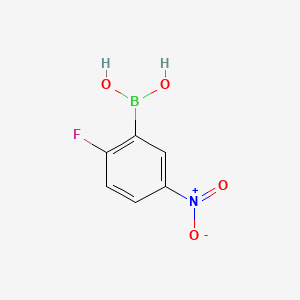
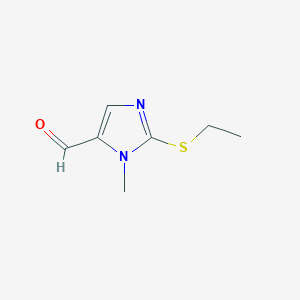
![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
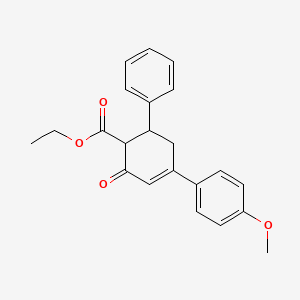
![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)
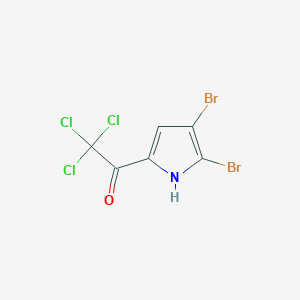
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)